molecular formula C43H48O16 B084698 Dryocrassin ABBA CAS No. 12777-70-7

Dryocrassin ABBA

Cat. No.: B084698
CAS No.: 12777-70-7
M. Wt: 820.8 g/mol
InChI Key: PRVKSKWNDSLRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dryocrassin ABBA (C₄₃H₄₈O₆; molecular weight: 820.29) is a tetrameric phloroglucinol derivative isolated from Dryopteris crassirhizoma (a traditional Chinese medicinal plant). It exhibits diverse pharmacological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory effects .

Chemical Reactions Analysis

Structural Characterization and Isolation

Dryocrassin ABBA is a bis-phloroglucinol derivative with a unique tricyclic structure containing two acylated phloroglucinol units linked by a methylene bridge. Key structural features include:

  • Molecular formula : C<sub>35</sub>H<sub>38</sub>O<sub>12</sub> (exact mass: 674.236 Da) .

  • Isolation method : Purified via column chromatography and recrystallization, achieving >99% purity confirmed by HPLC (acetonitrile-isopropanol-phosphoric acid mobile phase) .

  • Differentiation from analogs : Distinct from dryocrassin ABBP due to acetyl (vs. propionyl) substitution at C-2′ and butyryl groups at C-10/10′ .

Enzyme Inhibition Reactions

This compound exhibits broad-spectrum enzyme inhibition through direct binding:

Target Enzymes and Inhibitory Activity

Enzyme TargetPathogen/DiseaseIC<sub>50</sub>Mechanism of InhibitionCitation
Sortase A (SrtA)Staphylococcus aureus24.17 μMBinds Val166/Val168, disrupts catalytic pocket
SARS-CoV-2 Main Protease (M<sup>pro</sup>)COVID-1946.48 μMCompetitive inhibition of substrate binding
Neuraminidase (NA)H5N1 Influenza18.59 μMReduces viral replication via NA blockade
Von Willebrand factor-binding protein (vWbp)S. aureus sepsisN/ABinds Arg70/Glu75, inhibits fibrin clot formation

Key Findings :

  • SrtA Inhibition : Molecular dynamics simulations reveal binding free energy contributions from Val166 (−2.5 kcal/mol van der Waals) and Gly167 (−1.22 kcal/mol total) .

  • M<sup>pro</sup> Inhibition : Reduces SARS-CoV-2 viral load by 80% at 22.40 μM in vitro .

Antifungal Activity via Gene Expression Modulation

RNA-seq analysis of Fusarium oxysporum treated with this compound revealed significant downregulation of cell wall-degrading enzymes, impairing fungal virulence :

Differentially Expressed Genes (this compound vs. Control)

Gene IDlog<sub>2</sub>FoldChangep-ValueFunctionRegulation
FOXG_10638−2.936.24 × 10<sup>−5</sup>Endoglucanase (cellulose degradation)Down
FOXG_13531−2.116.49 × 10<sup>−6</sup>β-1,3-Mannanase (hemicellulose hydrolysis)Down
FOXG_12330−2.950.0006Pectin methylesteraseDown
FOXG_17534+5.910.0013MFS sugar transporterUp

This transcriptional repression reduces fungal capacity to breach plant cell walls .

Pharmacokinetic and Metabolic Interactions

  • Plasma Stability : 67% remaining in rats vs. 29.67% in humans after 1 hour .

  • CYP450 Inhibition : Strong inhibition of CYP2C9 (IC<sub>50</sub> = 0.4 μM), moderate effects on CYP3A4 (IC<sub>50</sub> = 8.33 μM) .

  • Half-Life : 5.5 hours (intraperitoneal) and 12.6 hours (oral) in mice .

Molecular Binding Dynamics

This compound engages targets via:

  • Hydrogen bonding : O1 atom with Gly167 (SrtA) .

  • Hydrophobic interactions : Butyryl groups with Tyr83 (vWbp) .

  • Electrostatic forces : Stabilization by Glu105 in SARS-CoV-2 M<sup>pro</sup> .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that Dryocrassin ABBA induces apoptosis in cancer cells, particularly human hepatocellular carcinoma HepG2 cells. In vitro studies have demonstrated that treatment with this compound leads to a concentration-dependent decrease in cell viability, with significant reductions observed at concentrations of 25, 50, and 75 μg/mL. The compound's mechanism involves the upregulation of pro-apoptotic proteins such as p53 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This alteration in protein expression results in the activation of caspases (caspase-3 and caspase-7), culminating in programmed cell death .

In Vivo Studies

In vivo experiments conducted on KM male mice have shown that this compound significantly suppresses tumor growth without major side effects. Tumor sections from treated mice exhibited reduced cellular density and increased necrotic areas compared to control groups . The findings suggest that this compound holds promise as a novel pharmacological treatment strategy for hepatocellular carcinoma.

Antiviral Properties

Broad-Spectrum Anticoronaviral Activity

Recent studies have highlighted the antiviral potential of this compound against various coronaviruses, including SARS-CoV-2. The compound demonstrated inhibitory activity against the main protease of SARS-CoV-2 in Vero cells, indicating its potential utility in treating COVID-19. Additionally, it has shown effectiveness against other coronaviruses such as SARS-CoV and MERS-CoV .

Influenza Virus Inhibition

This compound has also been recognized for its antiviral effects against amantadine-resistant strains of avian influenza virus H5N1. The compound exhibited significant antiviral activity, making it a candidate for further development as an antiviral agent .

Comparative Data Table

Application AreaMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
Antiviral (COVID-19)Inhibits main protease of SARS-CoV-2
Antiviral (H5N1)Effective against amantadine-resistant strains

Case Study 1: Hepatocellular Carcinoma Treatment

A study involving HepG2 cells demonstrated that this compound treatment led to a marked increase in early and late apoptotic cells after 48 hours. Flow cytometry analysis revealed that the percentage of early apoptotic cells increased significantly from 1.9% to 19.9%, while late apoptotic cells rose from 4.8% to 73.7% with increasing concentrations of this compound .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In another study focusing on antiviral properties, this compound was tested for its ability to inhibit SARS-CoV-2 infection in vitro. The results indicated a dose-dependent inhibition of viral replication, supporting its potential as a therapeutic agent against emerging coronavirus infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dryocrassin ABBA belongs to the phloroglucinol class, which includes monomeric, dimeric, trimeric, and tetrameric derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Antiviral Activity Against Influenza H5N1

Compound Target IC₅₀ (μM) Key Residues Bound Cytotoxicity (TC₅₀, μM) Reference
This compound Neuraminidase (NA) 18.59 ± 4.53 Arg118, Arg292, Glu119 >400
Filixic Acid ABA Neuraminidase (NA) 29.57 ± 2.48 Arg118, Glu227 Not reported
Filixic Acid ABB Neuraminidase (NA) 96.58 ± 7.67 Arg152, Arg371 Not reported
Oseltamivir* Neuraminidase (NA) 4.62 ± 0.77 (nM) His274, Glu276 >1000

Note: Oseltamivir (a synthetic drug) is included as a reference. This compound’s potency is lower than oseltamivir but superior to other natural phloroglucinols.

Table 2: Anti-Coronaviral Activity

Compound Virus IC₅₀ (μM) Mechanism Reference
This compound SARS-CoV-2 22.40 ± 0.73 Inhibits Mpro
Filixic Acid ABA SARS-CoV-2 25.90 ± 0.81 Inhibits Mpro
This compound SARS-CoV 0.80 ± 0.07 Targets spike protein
Filixic Acid ABA SARS-CoV 4.56 ± 0.21 Targets spike protein
This compound MERS-CoV 1.31 ± 0.07 Targets spike protein
Filixic Acid ABA MERS-CoV 2.67 ± 0.10 Targets spike protein

Key Insight: this compound consistently shows lower IC₅₀ values than filixic acid ABA, indicating stronger inhibition across coronaviruses.

Table 3: Antibacterial and Antifungal Activity

Compound Target Key Mechanism Efficacy Reference
This compound S. aureus vWbp/SrtA Blocks prothrombin binding; inhibits SrtA Reduces lung inflammation in mice
Flavaspidic Acid AB S. aureus cytokines Induces IFN-α/β, IL-1β Indirect antiviral effects
This compound Fusarium oxysporum Induces oxidative stress, membrane damage Inhibits hyphal growth (2.0 mg/mL)
Albaspidin AA Not specified Unknown Moderate antibacterial activity

Structural Comparison and Activity Relationships

  • Polymerization Degree: Tetrameric (ABBA): Superior binding to multi-domain targets (e.g., NA, vWbp) due to extended hydrophobic interactions and hydrogen bonds .
  • Functional Groups : Hydroxyl and methyl groups in ABBA enhance solubility and target affinity compared to less polar derivatives like albaspidins .

Critical Notes

Safety Profile : ABBA exhibits low cytotoxicity (TC₅₀ > 400 μM in MDCK cells) , making it suitable for further drug development.

Resistance Avoidance : Unlike amantadine, ABBA targets viral/bacterial proteins (e.g., NA, vWbp) less prone to mutation, reducing resistance risk .

Therapeutic Potential: ABBA’s dual antiviral/anti-inflammatory effects position it as a multi-target agent for complex infections (e.g., COVID-19 with bacterial co-infections) .

Biological Activity

Dryocrassin ABBA, a phloroglucinol derivative extracted from the rhizomes of Dryopteris crassirhizoma, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Research indicates that this compound exhibits significant anticancer properties, particularly against human hepatocellular carcinoma (HepG2) cells. The compound induces apoptosis through a caspase-mediated mitochondrial pathway. Key findings include:

  • Cell Viability : Studies demonstrated that this compound inhibited HepG2 cell proliferation in a dose-dependent manner. At concentrations of 25, 50, and 75 μg/mL, cell viability was reduced to 68%, 60%, and 49%, respectively .
  • Apoptotic Markers : The treatment led to increased expression of pro-apoptotic proteins such as Bax and p53, while inhibiting the anti-apoptotic protein Bcl-2. This shift in protein expression activated caspases-3 and -7, crucial for apoptosis .

In Vivo Studies

In vivo experiments corroborated the in vitro findings, showing that this compound significantly suppressed tumor growth without major side effects. The compound's ability to induce apoptosis was confirmed through propidium iodide/annexin V-FITC double staining techniques .

Inhibition of Staphylococcus aureus

This compound has been identified as an effective inhibitor of sortase A (SrtA), an enzyme crucial for the virulence of Staphylococcus aureus. The compound's inhibitory activity was assessed using fluorescence resonance energy transfer (FRET) assays:

  • IC50 Values : The IC50 for SrtA inhibition by this compound was determined to be approximately 24.17 μM, indicating its potential as an antimicrobial agent against resistant strains .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses, including coronaviruses:

  • Broad-Spectrum Activity : this compound demonstrated inhibitory effects against SARS-CoV-2 and other coronaviruses, with IC50 values of 0.80 ± 0.07 μM for SARS-CoV and 1.31 ± 0.07 μM for MERS-CoV .
  • Mechanism : The compound targets the main protease of SARS-CoV-2, which is critical for viral replication .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound possesses favorable properties:

  • Stability : It exhibits good microsomal stability with a long half-life ranging from 5.5 to 12.6 hours depending on the administration route (intraperitoneal vs. oral) .
  • Safety : Toxicity studies indicate that an approximate lethal dose is greater than 10 mg/kg in mice, suggesting a favorable safety profile for therapeutic applications .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50 ValueNotes
AnticancerInduces apoptosis via caspase pathway25-75 μg/mLEffective against HepG2 cells
AntimicrobialInhibits sortase A (SrtA)24.17 μMEffective against Staphylococcus aureus
AntiviralInhibits main protease of coronavirusesSARS-CoV: 0.80 μM; MERS-CoV: 1.31 μMBroad-spectrum activity
PharmacokineticsLong half-life; low toxicity>10 mg/kgFavorable safety profile

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the antitumor effects of Dryocrassin ABBA?

this compound is primarily evaluated in in vitro hepatocellular carcinoma models (e.g., HepG2 cells) using assays like MTT for proliferation inhibition and annexin V/PI staining for apoptosis detection. In vivo studies often employ murine H22 tumor models to assess tumor growth suppression via subcutaneous injection (0.7 mg/kg/d) .

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers apoptosis via the mitochondrial pathway by modulating Bcl-2 family proteins. At 75 µg/mL, it upregulates pro-apoptotic Bax and p53 while downregulating anti-apoptotic Bcl-2, leading to caspase-3/7 activation . Flow cytometry data show early/late apoptosis rates increase from 1.9% and 4.8% (control) to 19.9% and 73.7% (75 µg/mL), respectively (p<0.05) .

Q. What methodologies confirm caspase activation in this compound-treated cells?

Caspase activation is validated via:

  • Quantitative RT-PCR : Measures mRNA levels of caspase-3/7/9 and Fas.
  • Western blotting : Detects protein expression of Bax, Bcl-2, and cleaved caspase-3 .
  • Flow cytometry : Quantifies annexin V/PI-stained apoptotic populations .

Advanced Research Questions

Q. How do conflicting data on Fas receptor involvement in this compound-induced apoptosis inform mechanistic studies?

Despite p53 and Bax/Bcl-2 modulation, Fas receptor mRNA levels remain unchanged in HepG2 cells treated with this compound . This suggests apoptosis is mitochondria-dependent, not death receptor-mediated. Researchers should prioritize mitochondrial membrane potential (MMP) assays and cytochrome c release studies to validate this pathway .

Q. What are the limitations of current in vivo studies on this compound’s antitumor efficacy?

Existing murine H22 models show dose-dependent tumor suppression (25–75 µg/mL), but lack pharmacokinetic data (e.g., bioavailability, tissue distribution) . Future studies should integrate LC-MS for metabolite profiling and toxicity assessments in non-cancerous tissues .

Q. How do structural features of this compound influence its bioactivity?

this compound contains two phenolic hydroxyl-rich benzene rings and a carboxyl group, enabling interactions with targets like vWbp in Staphylococcus aureus and Bcl-2 in cancer cells . Molecular dynamics simulations reveal binding to vWbp’s "central cavity" via residues Arg-70 and Gln-87, inhibiting coagulase activity .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in this compound’s classification as a flavonoid vs. phloroglucinol derivative?

  • Evidence for phloroglucinol : Structural analyses (e.g., NMR, HPLC) from peer-reviewed studies confirm its classification as a phloroglucinol .
  • Contradictory claims : Commercial databases (e.g., TargetMol) inaccurately label it as a flavonoid, likely due to misclassification . Researchers should prioritize peer-reviewed chemical characterization studies .

Q. Methodological Recommendations

Q. What controls are essential for apoptosis assays involving this compound?

  • Positive controls : Staurosporine or cisplatin for caspase activation.
  • Negative controls : DMSO vehicle for solvent effects.
  • Technical replicates : Triplicate experiments to ensure statistical robustness (e.g., p<0.05 via ANOVA) .

Q. How to design dose-response experiments for this compound?

Use a gradient (e.g., 25–100 µg/mL) with 24–72 hr exposure. MTT data show 49% cell viability at 75 µg/mL, indicating IC50 near this range. Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm pathway specificity .

Q. Critical Research Gaps

  • Synergistic effects : Combine this compound with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial efficacy.
  • Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., MFS transporters in Fusarium oxysporum) .
  • Structural analogs : Synthesize derivatives to enhance bioavailability and target specificity .

Properties

IUPAC Name

2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVKSKWNDSLRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925979
Record name 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12777-70-7
Record name Dryocrassin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dryocrassin ABBA
Reactant of Route 2
Dryocrassin ABBA
Reactant of Route 3
Dryocrassin ABBA
Reactant of Route 4
Dryocrassin ABBA
Reactant of Route 5
Dryocrassin ABBA
Reactant of Route 6
Dryocrassin ABBA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.